molecular formula C12H19NO2 B8805875 tert-Butyl 2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate CAS No. 916263-17-7

tert-Butyl 2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate

Cat. No. B8805875
M. Wt: 209.28 g/mol
InChI Key: JGDWMYNRMVUNMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

916263-17-7

Product Name

tert-Butyl 2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

tert-butyl 2-prop-2-ynylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H19NO2/c1-5-7-10-8-6-9-13(10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3

InChI Key

JGDWMYNRMVUNMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CC#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 3,000 ml 3-necked roundbottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of tert-butyl 2-(3,3-dibromoprop-2-en-1-yl)pyrrolidine-1-carboxylate (103 g, 279 mmol) in tetrahydrofuran (1,000 ml). The solution was cooled to −80° C. and n-butyl lithium (231 mL, 2.00 equiv, 155 g/L) was added dropwise such that the internal temperature was maintained at −80° C. (180 minute addition time). The resulting solution was allowed to warm to ambient temperature and then allowed to stir for 1 h. The reaction mixture was quenched by the addition of 500 mL of water. The resulting solution was extracted three times with 500 mL of diethyl ether and the combined organic layers were dried over sodium sulfate, filtered and concentrated. The residue was purified by flash column chromatography (ethylacetate/petroleum ether gradient) to afford tert-butyl 2-prop-2-yn-1-ylpyrrolidine-1-carboxylate.
Name
tert-butyl 2-(3,3-dibromoprop-2-en-1-yl)pyrrolidine-1-carboxylate
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
231 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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